molecular formula C16H18N2O3 B5314077 N-{2-[(4-ethylphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide

N-{2-[(4-ethylphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide

Cat. No. B5314077
M. Wt: 286.33 g/mol
InChI Key: WVAJQJMCGBKTDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-ethylphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide is a novel compound that has been synthesized in recent years. It has gained significant attention due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-{2-[(4-ethylphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide is not fully understood. However, it has been suggested that it may act by inhibiting the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It may also act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects:
N-{2-[(4-ethylphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been investigated for its potential use in cancer treatment. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

N-{2-[(4-ethylphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an interesting target for research. It has also been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities, which makes it a potential candidate for drug development.
However, there are also some limitations to using N-{2-[(4-ethylphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. It may also have side effects that are not yet known.

Future Directions

There are several future directions for research on N-{2-[(4-ethylphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide. One direction is to further investigate its potential applications in cancer treatment. Another direction is to study its mechanism of action in more detail. Additionally, it may be worthwhile to investigate its potential use in treating other inflammatory conditions, such as rheumatoid arthritis. Finally, more studies are needed to fully understand its biochemical and physiological effects.

Synthesis Methods

The synthesis of N-{2-[(4-ethylphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide involves the reaction of 2-furoic acid with N-(4-ethylphenyl)-N-methylglycine in the presence of thionyl chloride. The resulting product is then treated with 2-aminoacetophenone to obtain N-{2-[(4-ethylphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide.

Scientific Research Applications

N-{2-[(4-ethylphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide has been studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated for its potential use in cancer treatment.

properties

IUPAC Name

N-[1-(4-ethylanilino)-1-oxopropan-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-12-6-8-13(9-7-12)18-15(19)11(2)17-16(20)14-5-4-10-21-14/h4-11H,3H2,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAJQJMCGBKTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(C)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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